5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid 5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457708
InChI: InChI=1S/C11H6ClFN2O2/c12-8-5-14-10(15-9(8)11(16)17)6-1-3-7(13)4-2-6/h1-5H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=NC=C(C(=N2)C(=O)O)Cl)F
Molecular Formula: C11H6ClFN2O2
Molecular Weight: 252.63 g/mol

5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13457708

Molecular Formula: C11H6ClFN2O2

Molecular Weight: 252.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C11H6ClFN2O2
Molecular Weight 252.63 g/mol
IUPAC Name 5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C11H6ClFN2O2/c12-8-5-14-10(15-9(8)11(16)17)6-1-3-7(13)4-2-6/h1-5H,(H,16,17)
Standard InChI Key IHRFXIVVUPPTQI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=C(C(=N2)C(=O)O)Cl)F
Canonical SMILES C1=CC(=CC=C1C2=NC=C(C(=N2)C(=O)O)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound’s IUPAC name is 5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid, and its CAS registry number is 1267584-71-3 . Key structural features include:

  • A pyrimidine ring with nitrogen atoms at positions 1 and 3.

  • A 4-fluorophenyl group at position 2, contributing to lipophilicity and electronic effects.

  • A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.

  • A chlorine atom at position 5, enhancing electrophilic reactivity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H6ClFN2O2\text{C}_{11}\text{H}_6\text{ClFN}_2\text{O}_2
Molecular Weight252.63 g/mol
XLogP32.5
Topological Polar SA63.1 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CD3_3OD) signals include aromatic protons at δ 7.3–8.1 ppm and a carboxylic acid proton at δ 12–14 ppm (broad) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 252.63 (M+H)+^+ .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrimidine Ring Formation: Condensation of amidines with β-keto esters or via cyclization of chloropyrimidine intermediates.

  • Introduction of 4-Fluorophenyl Group: Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh3_3)4_4) with 4-fluorophenylboronic acid .

  • Carboxylation: Hydrolysis of nitrile or ester intermediates to yield the carboxylic acid.

Example Pathway:

Chloropyrimidine intermediateSuzuki Coupling2-(4-Fluorophenyl)pyrimidineOxidationCarboxylic Acid Derivative\text{Chloropyrimidine intermediate} \xrightarrow{\text{Suzuki Coupling}} \text{2-(4-Fluorophenyl)pyrimidine} \xrightarrow{\text{Oxidation}} \text{Carboxylic Acid Derivative}

Key Reactivity

  • Nucleophilic Substitution: The chlorine at position 5 is susceptible to displacement by amines or thiols .

  • Carboxylic Acid Derivatives: Forms esters, amides, or salts (e.g., mesylates) for enhanced solubility .

  • Electrophilic Aromatic Substitution: The fluorophenyl group directs electrophiles to meta/para positions.

Biological and Pharmacological Applications

CompoundTargetIC50_{50}/MICSource
5-Fluoro-2-phenylpyrimidine-4-acidEGFR0.8 μM
5-Chloro-2-(3-Cl-phenyl)pyrimidineS. aureus4 μg/mL

Agricultural Applications

Patents disclose pyrimidine-carboxylates as herbicides. For example, WO2009023438A1 reports 80–90% weed inhibition at 50–100 g/ha .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Bioactivity

CompoundSubstituentsLogPActivity (IC50_{50})
5-Cl-2-(4-F-phenyl)pyrimidine-4-acidCl, 4-F-phenyl, COOH2.5N/A
5-F-2-(4-Cl-phenyl)pyrimidine-4-acidF, 4-Cl-phenyl, COOH2.80.7 μM (EGFR)
5-Br-2-phenylpyrimidine-4-acidBr, phenyl, COOH3.11.2 μM (VEGFR2)

Key trends:

  • Electron-Withdrawing Groups (Cl, F) improve kinase binding .

  • Carboxylic Acid enhances solubility and target engagement.

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